N-(1,8-Dibromoisoquinolin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,8-dibromoisoquinolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O/c1-6(16)14-9-5-7-3-2-4-8(12)10(7)11(13)15-9/h2-5H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAMSKQPKWSYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C2C(=C1)C=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,8-Dibromoisoquinolin-3-yl)acetamide typically involves the bromination of isoquinoline derivatives followed by acetamidation. One common method includes the bromination of isoquinoline at the 1 and 8 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoisoquinoline is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1,8-Dibromoisoquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(1,8-Dibromoisoquinolin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,8-Dibromoisoquinolin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms and acetamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1,8-Dibromoisoquinolin-3-yl)acetamide with acetamide derivatives from diverse chemical classes, focusing on structural features, synthesis strategies, and inferred properties.
Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
- This contrasts with methoxy- or hydroxyl-substituted analogs (e.g., 40004 ), which exhibit improved solubility .
- Metabolic Pathways: Acetamide derivatives often undergo Phase II conjugation (e.g., glutathione, glucuronidation) as seen in methazolamide metabolites . However, the isoquinoline core may introduce unique cytochrome P450-mediated oxidation pathways.
- Bioactivity: Benzothiazole acetamides () and tetrahydrocarbazole derivatives () show target-specific activities (e.g., antimicrobial, CNS modulation), suggesting that the isoquinoline core in the target compound could similarly interact with enzymes or receptors .
Analytical Characterization
- Brominated acetamides like 2-Bromo-N-[4-nitro-2-(phenyl-Br)phenyl]acetamide require advanced chromatographic methods (HPLC-MS) for purity assessment due to their complexity .
- NMR and IR data for tetrahydrocarbazole acetamides () provide a template for confirming the acetamide linkage and halogen positions in the target compound .
Biological Activity
N-(1,8-Dibromoisoquinolin-3-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including antioxidant activity, anti-inflammatory effects, and potential applications in treating various diseases.
Chemical Structure and Synthesis
The compound belongs to the isoquinoline family, characterized by a fused bicyclic structure. The synthesis typically involves bromination of isoquinoline derivatives followed by acetamide formation. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of acetamides, including this compound, exhibit significant antioxidant properties. A study evaluated several acetamide derivatives for their ability to scavenge free radicals and reduce oxidative stress markers in cellular models:
| Compound | % Inhibition (ABTS Radical) | LD50 (ppm) |
|---|---|---|
| 40006 | 79.66 ± 1.33 | 41.4591 |
| 40007 | 85.00 ± 3.51 | 29.8785 |
The results demonstrated that these compounds effectively reduced reactive oxygen species (ROS) production in macrophage models stimulated with lipopolysaccharides (LPS), indicating their potential as therapeutic agents against oxidative stress-related diseases .
Anti-inflammatory Effects
In addition to antioxidant activity, this compound has shown promise in modulating inflammatory responses. The compound was tested for its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages:
| Concentration (µM) | % Inhibition of NO Production |
|---|---|
| 10 | 79.66 ± 1.33 |
| 1 | 86.75 ± 0.65 |
| 0.1 | 91.73 ± 1.59 |
These findings suggest that the compound may serve as a potent anti-inflammatory agent by inhibiting key inflammatory mediators .
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Wnt Pathway Inhibition : The compound has been identified as a potential inhibitor of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Dysregulation of this pathway is implicated in several cancers and fibrotic disorders .
- Molecular Docking Studies : Computational studies have revealed that this compound exhibits strong binding affinities to key proteins involved in disease processes, suggesting its utility as a lead compound for drug development .
Cancer Research
Studies have explored the efficacy of isoquinoline derivatives, including this compound, in cancer treatment models. It has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
Neuroprotection
Given its antioxidant properties, there is potential for this compound in neuroprotective applications. Preliminary studies indicate that it may protect neuronal cells from oxidative damage associated with neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
